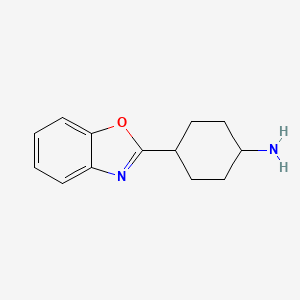

4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine

Description

Significance of the Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry

Benzoxazole is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.netresearchgate.netglobalresearchonline.net The benzoxazole nucleus is known to be relatively stable and its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netmdpi.comresearchgate.net

The versatility of the benzoxazole scaffold stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and π-π stacking. Furthermore, the 2-position of the benzoxazole ring is readily functionalized, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity. nih.govorganic-chemistry.org

Role of the Cyclohexanamine Moiety in Structural Diversity

Cyclohexanamine, a primary aliphatic amine attached to a cyclohexane (B81311) ring, serves as a crucial building block in organic synthesis and medicinal chemistry. ontosight.aiwikipedia.orgnih.gov The cyclohexane ring provides a three-dimensional, non-planar structure, which can be advantageous for fitting into the binding pockets of proteins and other biological macromolecules. The conformational flexibility of the cyclohexane ring, primarily through its chair and boat conformations, allows for a range of spatial arrangements of its substituents.

Rationale for Hybrid Benzoxazole-Cyclohexanamine Architectures in Chemical Research

The rationale for designing hybrid molecules like 4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine lies in the principle of molecular hybridization. This approach seeks to combine the distinct properties of the benzoxazole and cyclohexanamine moieties to create a new chemical entity with potentially synergistic or novel activities.

The development of such hybrid architectures is driven by the quest for new compounds with improved efficacy, selectivity, and pharmacokinetic properties. While specific research on this compound is not extensively documented in publicly available literature, its structure represents a logical design based on established principles of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzoxazol-2-yl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGQDMOBVHCUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC3=CC=CC=C3O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412356-27-5 | |

| Record name | rac-(1r,4r)-4-(1,3-benzoxazol-2-yl)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Analytical Techniques in Organic Synthesis

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Hyphenated Techniques (e.g., GC-MS, LC-MS, HPLC-NMR)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for the analysis of complex organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. researchgate.net For 4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine, GC-MS analysis would provide information on its purity and molecular weight. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would fragment the molecule in a reproducible manner, yielding a characteristic fragmentation pattern or "fingerprint" that can be used for structural elucidation. The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for compounds that are not sufficiently volatile or are thermally labile. rsc.org This technique separates the compound from non-volatile impurities. The subsequent mass spectrometry analysis provides the molecular weight of the parent compound. The retention time in the liquid chromatogram is a characteristic feature that, in conjunction with the mass-to-charge ratio (m/z) from the mass spectrum, offers a high degree of confidence in the identity of the compound. rsc.org

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) represents a further step in analytical sophistication, allowing for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This technique would be invaluable for the structural confirmation of this compound, especially in a complex mixture, by providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: Application of Hyphenated Techniques for the Analysis of this compound

| Technique | Information Obtained | Relevance to Compound |

| GC-MS | Purity, Molecular Weight, Fragmentation Pattern | Confirms molecular formula and provides a structural fingerprint. rsc.orgglsciences.com |

| LC-MS | Purity, Molecular Weight | Ideal for non-volatile impurities and confirms molecular weight. rsc.org |

| HPLC-NMR | Unambiguous Structure Determination | Provides detailed structural information of the isolated compound. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a stereocenter at the 1-position of the cyclohexane (B81311) ring and can exist as cis/trans isomers, single-crystal X-ray diffraction would be crucial for unambiguously establishing its solid-state conformation and the relative and absolute stereochemistry.

While the crystal structure of this compound is not publicly available, analysis of a related compound, 3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile, reveals key structural features that can be extrapolated. nih.govnih.gov In this related structure, the cyclohexyl ring adopts a stable chair conformation. nih.gov It is expected that the cyclohexane ring in this compound would also adopt a chair conformation, with the bulky benzoxazolyl and amino substituents occupying equatorial positions to minimize steric hindrance.

The crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.netresearchgate.net In the case of this compound, the primary amine group would act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the benzoxazole (B165842) ring could act as hydrogen bond acceptors, leading to the formation of extended supramolecular architectures.

Table 2: Representative Crystallographic Data for a Related Benzoxazole Derivative

| Parameter | Value |

| Compound | 3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile nih.gov |

| Formula | C18H18N4OS |

| Crystal System | Monoclinic nih.gov |

| Space Group | P21/c |

| Key Feature | Cyclohexyl ring in a chair conformation nih.gov |

Elemental Analysis for Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. semanticscholar.org This data is then used to calculate the empirical formula of the substance. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its purity and confirmation of its molecular formula, which is C13H16N2O.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen should agree with the theoretically calculated values within a narrow margin of error (typically ±0.4%). A significant deviation would suggest the presence of impurities or that the incorrect structure has been assigned.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.01 | 156.13 | 72.19% |

| Hydrogen | H | 1.008 | 16.128 | 7.46% |

| Nitrogen | N | 14.01 | 28.02 | 12.95% |

| Oxygen | O | 16.00 | 16.00 | 7.40% |

| Total | 216.278 | 100.00% |

Theoretical and Computational Chemistry Studies of 4 1,3 Benzoxazol 2 Yl Cyclohexan 1 Amine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the reactivity of complex organic molecules like 4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine. These methods offer a molecular-level understanding of charge distribution, orbital energies, and potential reaction sites.

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of benzoxazole (B165842) derivatives. researchgate.net DFT calculations are employed to determine optimized molecular geometries, electronic structures, and spectroscopic properties. For benzoxazole-based systems, DFT methods like B3LYP are used to compute key quantum chemical parameters that dictate their reactivity. mdpi.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Another significant application of DFT is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In benzoxazole derivatives, the nitrogen and oxygen atoms of the oxazole (B20620) ring typically represent electronegative regions, making them potential sites for hydrogen bonding and other interactions. researchgate.netmdpi.com

| Electron Affinity (EA) | Energy released when an electron is added | 1.2 eV |

Note: The values presented are illustrative for a generic benzoxazole derivative and are based on typical outcomes from DFT calculations found in the literature.

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational landscape and dynamic behavior of such molecules over time. mdpi.comfigshare.com By simulating the atomic motions under a given force field, MD can reveal preferred conformations, the stability of different isomers (e.g., cis/trans), and the dynamics of intramolecular and intermolecular interactions, such as hydrogen bonding in various solvent environments. mdpi.comresearchgate.net For amine-functionalized molecules, MD simulations can elucidate how the protonation state of the amine group affects conformation and interactions with its surroundings. figshare.com

Table 2: Typical Parameters for Molecular Dynamics Simulation of a Flexible Molecule

| Parameter | Description | Typical Setting |

|---|---|---|

| Force Field | Set of parameters to calculate potential energy | OPLS, AMBER, CHARMM |

| Solvent Model | Representation of the solvent environment | Explicit (e.g., TIP3P water) or Implicit |

| Temperature | Simulation temperature | 300 K (Room Temperature) |

| Pressure | Simulation pressure | 1 atm |

| Simulation Time | Duration of the simulation run | 10 - 100 nanoseconds |

| Time Step | Integration time step for atomic motions | 2 femtoseconds |

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its properties and reactivity. For benzoxazole analogues, SAR provides a framework for designing new compounds with tailored characteristics. nih.govresearchgate.netnih.gov

Qualitative SAR involves systematically modifying the molecular structure and observing the resulting changes in properties. For analogues of this compound, SAR studies typically explore modifications at three main positions:

The Benzoxazole Ring: Substitution on the benzene (B151609) portion of the benzoxazole core with electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the entire molecule, affecting its reactivity and interaction capabilities. researchgate.net

The Cyclohexane (B81311) Linker: The stereochemistry of the cyclohexane ring (cis/trans isomerism) determines the spatial orientation of the benzoxazole and amine moieties. This relative positioning is critical for how the molecule interacts with other chemical species or biological targets.

The Amine Group: Modification of the primary amine to a secondary or tertiary amine, or its conversion to an amide or other functional group, changes its hydrogen bonding capacity, basicity, and steric profile.

Pattern recognition in SAR studies has shown that the aromatic, heterocyclic benzoxazole moiety often serves as a critical scaffold for various types of chemical interactions. researchgate.netresearchgate.net

Through SAR investigations, several key structural features have been identified that modulate the chemical reactivity of benzoxazole derivatives.

Hydrogen Bonding: The nitrogen atom in the oxazole ring acts as a hydrogen bond acceptor, while the amine group on the cyclohexane ring can act as a hydrogen bond donor. These features are fundamental for intermolecular interactions. researchgate.net

π-π Stacking: The planar, aromatic benzoxazole ring system can participate in π-π stacking interactions with other aromatic systems, which can be a significant factor in the formation of molecular assemblies. taylorandfrancis.com

Steric Factors: The bulkiness of substituents on either the benzoxazole or cyclohexylamine (B46788) moieties can introduce steric hindrance, influencing the molecule's ability to adopt certain conformations or approach a reaction center. The flexibility of the cyclohexane linker allows for some mitigation of steric clash by adopting different chair or boat conformations. acs.org

Table 3: Qualitative SAR Trends for Benzoxazole Analogues

| Structural Modification | Position | Effect on Property/Reactivity |

|---|---|---|

| Add Electron-Withdrawing Group (e.g., -NO2) | Benzene ring | Increases electrophilicity of the benzoxazole system |

| Add Electron-Donating Group (e.g., -OCH3) | Benzene ring | Increases nucleophilicity of the benzoxazole system |

| Change Isomerism (cis to trans) | Cyclohexane ring | Alters the 3D spatial arrangement of functional groups |

| Convert -NH2 to -NHR or -NR2 | Amine group | Increases steric bulk and modifies basicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure of a series of compounds and their properties. researchgate.netresearchgate.net For benzoxazole and cyclohexanamine derivatives, 2D and 3D-QSAR models have been developed to predict their activities and properties. chemijournal.comnih.govijpsdronline.com

QSAR models are built using a set of "descriptors"—numerical values that represent different aspects of a molecule's structure. These can include:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices). researchgate.net

Electronic descriptors: Related to the electronic structure (e.g., partial charges, dipole moment).

Steric descriptors: Representing the 3D shape and size of the molecule (e.g., molecular volume, surface area).

These descriptors are used as independent variables in a statistical model, often using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to predict a dependent variable (e.g., a measure of chemical reactivity). ijpsdronline.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions where steric, electrostatic, or other fields positively or negatively influence activity, providing intuitive guidance for molecular design. nih.govnih.govmdpi.com

Table 4: Example of a Generic QSAR Model Equation

| Model Equation | Statistical Parameters |

|---|---|

| log(Reactivity) = 0.45(Descriptor A) - 0.21(Descriptor B) + 1.57 | R² (Coefficient of determination): 0.92 |

| Q² (Cross-validated R²): 0.75 |

Note: This represents a hypothetical QSAR model to illustrate the concept. Descriptor A could be an electronic parameter, while Descriptor B could be a steric parameter. R², Q², and F-test values are indicators of the model's statistical validity and predictive power. chemijournal.comnih.gov

Descriptor Development and Selection (Physicochemical, Topological, Electronic)

In quantitative structure-activity relationship (QSAR) studies, the first step is the calculation of molecular descriptors that numerically represent the physicochemical, topological, and electronic properties of the molecules under investigation. For a compound like this compound and its analogues, a diverse set of descriptors would be generated to capture the structural features that may be relevant to their biological activity.

Physicochemical Descriptors: These descriptors relate to the bulk properties of the molecule and are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. Key physicochemical descriptors include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.

Molecular Weight (MW): The mass of the molecule.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Polar Surface Area (PSA): The surface sum over all polar atoms, which is a good predictor of drug transport properties.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching. Examples include:

Connectivity Indices (e.g., Kier's molecular connectivity indices, ¹χ, ¹χv): These indices quantify the degree of branching and connectivity in the molecular structure.

Wiener Index: The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph.

Balaban Index: A distance-based topological index that considers the connectivity of atoms.

Electronic Descriptors: These descriptors are derived from quantum chemical calculations and provide insight into the electronic properties of the molecule, which are fundamental for molecular interactions. They include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of molecular reactivity.

Atomic Charges: The distribution of electron density across the molecule.

The selection of the most relevant descriptors is a critical step and is often achieved through statistical methods such as correlation analysis and principal component analysis (PCA) to reduce redundancy and identify the descriptors that have the most significant impact on the biological activity.

Table 1: Illustrative Physicochemical and Electronic Descriptors for a Series of Benzoxazole Analogues

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |

| Analogue 1 | 230.3 | 3.5 | 45.2 | -6.2 | -1.5 |

| Analogue 2 | 244.3 | 3.8 | 48.5 | -6.1 | -1.6 |

| Analogue 3 | 258.4 | 4.1 | 51.8 | -6.0 | -1.7 |

| Analogue 4 | 272.4 | 4.4 | 55.1 | -5.9 | -1.8 |

Note: The data in this table is illustrative and represents typical values for benzoxazole derivatives.

2D and 3D QSAR Model Development and Validation

Once a set of relevant descriptors is selected, QSAR models are developed to establish a mathematical relationship between these descriptors and the biological activity of the compounds.

2D-QSAR: These models use descriptors derived from the 2D representation of the molecules. A common approach is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected descriptors and c₀, c₁, c₂, ..., cₙ are their regression coefficients.

3D-QSAR: These models consider the three-dimensional structure of the molecules and their alignment in space. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method calculates the steric and electrostatic interaction fields of the aligned molecules with a probe atom at various grid points. The resulting field values are then used as descriptors in a partial least squares (PLS) analysis to build the QSAR model.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed description of the molecular properties.

The development of a robust 3D-QSAR model requires a reliable molecular alignment, which is often achieved by superimposing the molecules based on a common substructure or by docking them into the active site of a target protein.

The validation of the developed QSAR models is crucial to ensure their predictive power and robustness. This is typically done through internal and external validation techniques.

Predictive Performance Assessment and Cross-Validation Procedures

The predictive performance of a QSAR model is assessed using various statistical parameters. A reliable QSAR model should not only fit the training data well but also accurately predict the activity of new, unseen compounds.

Internal Validation: This is performed on the training set of compounds used to build the model. The most common internal validation technique is cross-validation .

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the training set, and the model is rebuilt with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated until every compound has been left out once. The predictive ability is assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.

Leave-N-Out (LNO) Cross-Validation: Similar to LOO, but N compounds are left out at each iteration.

External Validation: This involves using the developed QSAR model to predict the biological activity of an external test set of compounds that were not used in the model development. The predictive performance is evaluated by the predictive correlation coefficient (R²pred). An R²pred value greater than 0.6 is often considered a threshold for a reliable predictive model.

Y-Randomization: This is a further validation technique where the biological activity values in the training set are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it indicates that the model is not a result of chance correlation.

Table 2: Illustrative Statistical Parameters for a 3D-QSAR Model of Benzoxazole Analogues

| Parameter | Value | Description |

| r² | 0.92 | Coefficient of determination for the training set |

| q² (LOO) | 0.68 | Cross-validated correlation coefficient |

| R²pred | 0.75 | Predictive correlation coefficient for the test set |

| Standard Error of Estimate | 0.25 | A measure of the goodness of fit |

Note: The data in this table is illustrative and represents typical values for a validated 3D-QSAR model.

Molecular Docking and Ligand-Target Interaction Studies (General Principles)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode of this compound and its analogues to a specific biological target.

The general principles of molecular docking involve:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added. The ligand structures are also prepared, often by minimizing their energy to obtain a stable conformation.

Defining the Binding Site: The active site of the protein, where the ligand is expected to bind, is defined. This can be based on experimental data or predicted using computational tools.

Docking Algorithm: A search algorithm is used to generate a large number of possible binding poses of the ligand within the active site. These algorithms explore the conformational flexibility of both the ligand and, in some cases, the protein side chains.

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function takes into account various interactions such as hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions. The pose with the best score is considered the most likely binding mode.

The results of molecular docking studies provide valuable insights into the key amino acid residues involved in the ligand-receptor interaction. This information can guide the design of new analogues with improved binding affinity and selectivity.

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

Elucidation of Reaction Pathways and Transition States

For the synthesis of this compound, computational methods can be used to elucidate the reaction mechanism. This involves identifying the most plausible reaction pathway by calculating the energies of reactants, intermediates, transition states, and products.

Density Functional Theory (DFT) is a widely used quantum chemical method for these types of studies. By mapping the potential energy surface of the reaction, researchers can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is related to the reaction rate.

Computational studies can help to:

Confirm or refute proposed reaction mechanisms.

Identify key intermediates and transition states.

Understand the role of catalysts in the reaction.

Predict the stereoselectivity or regioselectivity of a reaction.

For instance, in the synthesis of benzoxazoles, computational studies have been used to compare different proposed pathways and identify the one with the lowest energy barrier as the most likely mechanism.

Kinetic Isotope Effect (KIE) and H/D Exchange Investigations

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. The KIE is a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of the reaction.

In the context of this compound, KIE studies could be used to investigate the mechanism of its synthesis or its interaction with a biological target. For example, if a C-H bond is broken in the rate-determining step, replacing the hydrogen with deuterium (D) will typically result in a slower reaction rate (a "normal" KIE, kH/kD > 1).

Computational methods can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. The comparison of computationally predicted KIEs with experimentally measured values can provide strong evidence for a proposed reaction mechanism and transition state structure.

Hydrogen/Deuterium (H/D) exchange studies, where the rate of exchange of a proton with deuterium from a solvent is monitored, can also provide mechanistic insights. These studies, often complemented by computational modeling, can reveal information about the acidity of certain protons and the involvement of proton transfer steps in a reaction mechanism.

Non Biological Applications in Chemical Sciences

Development as Fluorescent Probes and Sensors

Benzoxazole (B165842) derivatives are recognized for their promising photoluminescent properties, which make them attractive candidates for the development of fluorescent probes and sensors. periodikos.com.brperiodikos.com.br Their facile synthesis, structural versatility, good molecular stability, and admirable fluorescence properties contribute to their growing use in the detection of various chemical species. epa.govresearchgate.net

The benzoxazole moiety is a significant chromophore that enhances the fluorescence of conjugated systems by reducing the non-radiative decay rate. acs.org Derivatives of benzoxazole often exhibit a broad spectral range with intense absorption and emission. periodikos.com.br Their fluorescence can be highly dependent on the surrounding environment, a characteristic that is advantageous for sensing applications. periodikos.com.br

The fluorescence mechanism in many benzoxazole-based sensors is governed by processes such as Photoinduced Electron Transfer (PET) and Chelating Enhancement Effect (CHEF). researchgate.netmdpi.com In PET-mediated sensors, the fluorescence is typically quenched in the free ligand state and is "turned on" upon binding to a target analyte, which inhibits the PET process. The CHEF effect also leads to an enhancement of fluorescence upon coordination with a metal ion, which restricts the intramolecular rotation and locks the molecule in a more planar and rigid conformation, thereby increasing the fluorescence quantum yield.

Some benzoxazole derivatives also exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. nih.gov This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which provides a pathway for radiative decay.

Table 1: Photophysical Properties of Selected Benzoxazole Derivatives

| Compound | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Fluorescence Mechanism | Reference |

|---|---|---|---|---|

| Benzoxazole 1 | 390 | 470-582 | Radiative decay of excited states | periodikos.com.br |

| Benzoxazole 2 | 390 | 471-599 | Radiative decay of excited states | periodikos.com.br |

| L (cyclophane macrocycle) | 305 | 390 (acidic pH) | PET-mediated | researchgate.netmdpi.com |

| Benzoxazolyl-imidazole conjugate | Not specified | Not specified | Aggregation-Induced Emission (AIE) | nih.gov |

The design of benzoxazole-based fluorescent probes for the selective detection of specific chemical targets, such as metal ions and other molecular species, involves the strategic incorporation of recognition moieties that can selectively bind to the target analyte. epa.govresearchgate.net

For the detection of metal ions, a common strategy is to incorporate a chelating group into the benzoxazole structure. researchgate.netmdpi.com This chelating unit acts as the binding site for the metal ion. Upon coordination, the photophysical properties of the benzoxazole fluorophore are altered, leading to a detectable change in the fluorescence signal. For instance, a benzoxazole-based macrocycle incorporating a tetra-amine chain has been designed for the selective detection of Zn²⁺ and Cd²⁺. researchgate.netmdpi.com The coordination of these metal ions with the amine chain and the benzoxazole nitrogen atoms leads to a significant enhancement of fluorescence. researchgate.netmdpi.com

The selectivity of these probes for a particular metal ion is governed by factors such as the nature of the donor atoms in the chelating group, the size of the cavity in macrocyclic ligands, and the coordination geometry preference of the metal ion. Paramagnetic metal ions like Cu²⁺ often lead to fluorescence quenching, while diamagnetic ions like Zn²⁺ and Cd²⁺ typically cause fluorescence enhancement. researchgate.netmdpi.com

Beyond metal ions, the design of benzoxazole probes can be extended to other molecular species by choosing appropriate recognition units. The versatility of the benzoxazole scaffold allows for its functionalization with various groups that can interact with specific targets through mechanisms like hydrogen bonding or π-π stacking.

Role as Ligands in Organometallic and Coordination Chemistry

Benzoxazole and its derivatives are versatile ligands in organometallic and coordination chemistry due to the presence of both nitrogen and oxygen heteroatoms, which can act as donor sites for metal coordination. core.ac.uknih.gov They can form stable complexes with a wide range of transition metals. nih.govnih.gov

Benzoxazole derivatives can exhibit various coordination modes, acting as either monodentate or bidentate ligands. In many cases, they coordinate to metal ions through the nitrogen atom of the oxazole (B20620) ring. unm.edu When a suitable functional group is present at the 2-position of the benzoxazole ring, such as a pyridyl or a hydroxyl group, the derivative can act as a bidentate chelating ligand, coordinating through both the benzoxazole nitrogen and the donor atom of the substituent. researchgate.net

For instance, 2-(2-pyridyl)benzothiazole, a related compound, acts as a bidentate ligand, coordinating through both nitrogen atoms to form stable metal complexes. researchgate.net Similarly, benzoxazole derivatives with appropriate substituents can form stable five- or six-membered chelate rings with metal ions. The coordination of the ligand to the metal ion can lead to changes in the electronic properties of the benzoxazole system. researchgate.net

Table 2: Coordination Modes of Benzoxazole Derivatives with Metal Ions

| Ligand | Metal Ion | Coordination Mode | Reference |

|---|---|---|---|

| 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole (L) | Cu(II), Co(II), Ni(II), Zn(II) | Intercalation with DNA | nih.gov |

| 2-trifluoroacetonylbenzoxazole | Zn(II) | Bidentate, forming a six-membered ring | nih.gov |

| 2-[(diphenylphosphinoyl)methyl]-benzoxazole | Nd(III) | Bidentate via P=O and N groups | unm.edu |

| 2-(2-pyridyl)benzothiazole | Co(II), Ni(II) | Bidentate via two N atoms | researchgate.net |

The ability of benzoxazole derivatives to act as versatile ligands has been exploited in the design and synthesis of a variety of metal complexes and coordination polymers. nih.govnih.gov The structure and properties of these materials are influenced by the nature of the benzoxazole ligand, the metal ion, and the reaction conditions.

The synthesis of discrete metal complexes often involves the reaction of a benzoxazole ligand with a metal salt in a suitable solvent. nih.gov These complexes can exhibit interesting properties, such as catalytic activity or biological relevance. nih.gov

Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging ligands. nih.gov While the direct use of 4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine in coordination polymers is not extensively documented, the general principles apply. Benzoxazole-containing ligands with multiple coordination sites can act as linkers to build one-, two-, or three-dimensional networks. The resulting coordination polymers can have potential applications in areas such as gas storage, catalysis, and sensing, often leveraging the luminescent properties of the benzoxazole unit. nih.gov

The benzoxazole moiety can serve as an innate directing group in palladium-catalyzed C-H arylation reactions. thieme-connect.com This catalytic transformation allows for the direct functionalization of the C-H bond at the C2-position of an aryl group attached to the benzoxazole ring. The reaction typically involves the coupling of a 2-arylbenzoxazole with an aryl halide to form a 2-(ortho-aryl)arylbenzoxazole derivative.

This approach offers a high degree of site selectivity at the ortho C-H position, leading to monoarylated products in good yields. thieme-connect.com The catalytic cycle is believed to involve the coordination of the palladium catalyst to the nitrogen atom of the benzoxazole ring, which directs the C-H activation step. The use of specific ligands, such as N,N-dimethylacetamide or triphenylphosphine (B44618), can significantly enhance the rate of the arylation reaction. thieme-connect.com This methodology has a broad substrate scope and is tolerant of various functional groups, making it a valuable tool in organic synthesis. thieme-connect.comresearchgate.netresearchgate.netacs.org

Materials Science Applications (e.g., Photo- and Electroluminescent Materials, Optical Brighteners)

The benzoxazole moiety is a well-established fluorophore, and consequently, derivatives of benzoxazole have found significant applications in materials science, particularly as photo- and electroluminescent materials. Their utility in this domain stems from their rigid, conjugated structures which often lead to strong fluorescence. Benzoxazole derivatives are known for their application as optical brightening agents (OBAs), also referred to as fluorescent whitening agents (FWAs). These compounds function by absorbing light in the near-ultraviolet (UV) range (typically 340-380 nm) and re-emitting it in the blue region of the visible spectrum (400-500 nm). This blue light emission counteracts any yellowish cast in a material, resulting in a brighter, whiter appearance.

Many commercially successful optical brighteners incorporate the benzoxazole scaffold. Their effectiveness is attributed to their high fluorescence quantum yields, good light stability, and ability to be incorporated into various materials such as polymers, textiles, and papers. The specific photophysical properties can be tuned by modifying the substituents on the benzoxazole ring system. For instance, the introduction of stilbene, biphenyl, or other conjugated systems can enhance the fluorescence intensity and alter the absorption and emission wavelengths.

The general structure required for optical brightening activity often involves a conjugated system linked to the benzoxazole core. The properties of some representative benzoxazole-based optical brighteners are summarized in the table below.

| Compound Class | Typical Absorption Max (nm) | Typical Emission Max (nm) | Primary Application |

| Stilbene-benzoxazoles | 350-375 | 430-450 | Textiles, Plastics |

| Bis(benzoxazolyl)stilbenes | 360-380 | 420-440 | Detergents, Paper |

| 2,5-Bis(benzoxazol-2-yl)thiophene | 370-390 | 430-460 | Plastics, Synthetic Fibers |

Potential Applications in Agrochemical and Specialty Chemical Industries

The benzoxazole ring is a privileged scaffold in medicinal and agricultural chemistry due to its wide range of biological activities. Numerous studies have highlighted the potential of benzoxazole derivatives as active ingredients in agrochemicals. This has led to the exploration of this chemical class for the development of novel herbicides, fungicides, insecticides, and bactericides mdpi.comnih.govresearchgate.net. The biological activity of these compounds is often attributed to their ability to interact with various biological targets within pests and pathogens.

The structure-activity relationship (SAR) studies of benzoxazole derivatives have shown that the nature and position of substituents on the benzoxazole ring system can significantly influence their biological efficacy researchgate.netmdpi.com. For instance, substitutions at the 2- and 5-positions of the benzoxazole core have been found to be critical for antimicrobial potency mdpi.com. The introduction of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric interactions with target sites, thereby enhancing its desired biological effect.

While specific agrochemical studies on this compound are not documented in the available literature, the general activity of the benzoxazole class suggests that it could be a candidate for screening in agrochemical discovery programs. The presence of the cyclohexylamine (B46788) moiety could influence its solubility, uptake, and translocation in plants, as well as its interaction with biological targets.

In the specialty chemical industry, benzoxazole derivatives are utilized for their unique properties, including their fluorescence and biological activity. They can be used as intermediates in the synthesis of more complex molecules, including dyes and pigments. The reactivity of the amine group in this compound could allow for its use as a building block in the synthesis of other specialty chemicals with tailored properties.

The table below summarizes the reported agrochemical activities for various classes of benzoxazole derivatives.

| Benzoxazole Derivative Class | Targeted Activity | Examples of Target Organisms |

| 2-Arylbenzoxazoles | Fungicidal, Bactericidal | Botrytis cinerea, Xanthomonas oryzae |

| 2-Aminobenzoxazoles | Herbicidal | Broadleaf and grassy weeds |

| Benzoxazole-5-carboxamides | Insecticidal | Lepidopteran pests |

| 2-(Thiophen-2-yl)benzoxazoles | Nematicidal | Root-knot nematodes |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Sustainable Methodologies for Hybrid Systems.mdpi.combohrium.comresearchgate.netnih.gov

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For hybrid systems like 4-(1,3-benzoxazol-2-yl)cyclohexan-1-amine, future research will likely focus on moving beyond traditional multi-step procedures towards more streamlined and sustainable approaches. mdpi.comnih.gov

Green chemistry principles are increasingly being applied to the synthesis of benzoxazole (B165842) derivatives. bohrium.comresearchgate.net Methodologies that reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency are highly sought after. bohrium.comresearchgate.net For the synthesis of 2-substituted benzoxazoles, several innovative and sustainable techniques have been developed that could be adapted for the production of this compound and its analogs. These include microwave-assisted synthesis, ultrasound-assisted reactions, and the use of mechanochemistry. mdpi.com Such methods often lead to significantly reduced reaction times and improved yields compared to conventional heating. mdpi.com

The use of novel catalytic systems is another promising avenue. Heterogeneous catalysts, particularly those based on nanoparticles, are gaining traction due to their high efficiency, selectivity, and ease of recovery and reuse. nih.gov For instance, magnetic nanoparticles functionalized with acidic ionic liquids have been successfully employed as recyclable catalysts for benzoxazole synthesis under solvent-free conditions. researchgate.net Similarly, metal-organic frameworks (MOFs) and supported metal catalysts are being explored to facilitate the key bond-forming reactions in benzoxazole synthesis. The application of such catalysts to the condensation of 2-aminophenol (B121084) with a suitable cyclohexanecarboxylic acid or aldehyde derivative would be a key area of investigation.

Table 1: Comparison of Conventional and Sustainable Synthetic Methodologies for Benzoxazole Derivatives

| Parameter | Conventional Methods | Sustainable Methodologies |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwaves, Ultrasound, Mechanical grinding |

| Reaction Time | Hours to days | Minutes to a few hours mdpi.com |

| Solvents | Often toxic and volatile organic solvents | Greener solvents (e.g., water, ethanol), deep eutectic solvents, or solvent-free conditions mdpi.comresearchgate.net |

| Catalysts | Homogeneous acids or bases, often in stoichiometric amounts | Heterogeneous catalysts, nanocatalysts, biocatalysts (reusable) researchgate.netnih.gov |

| Waste Generation | Higher, due to multi-step processes and solvent usage | Lower, due to one-pot reactions and catalyst recycling |

| Yields | Variable | Often comparable or higher mdpi.com |

Advanced Computational Approaches for Predictive Chemical Design and Optimization.nih.govbohrium.com

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules with desired properties. For this compound and its derivatives, advanced computational approaches can accelerate the discovery of new compounds with enhanced activities and specific functionalities.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding the correlation between the structural features of a molecule and its biological or chemical activity. bohrium.com By developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can predict the activity of newly designed analogs. bohrium.com These models provide valuable insights into the steric, electrostatic, and hydrophobic requirements for optimal interaction with a biological target or for achieving specific material properties.

Molecular docking simulations are another powerful technique for predicting the binding affinity and mode of interaction of a ligand with a receptor or enzyme active site. nih.gov For derivatives of this compound, docking studies can guide the design of compounds with improved biological profiles by identifying key interactions that can be enhanced through structural modifications. nih.gov

Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of these molecules. DFT can be employed to predict parameters such as molecular orbital energies, electrostatic potential maps, and vibrational frequencies, which are crucial for understanding the chemical behavior and potential applications of these compounds. marmara.edu.tr These computational tools, when used in concert, can significantly reduce the time and cost associated with the experimental synthesis and testing of new compounds, thereby streamlining the discovery process.

Table 2: Key Computational Techniques for Chemical Design and Optimization

| Computational Technique | Application in the Design of Benzoxazole-Cyclohexanamine Derivatives | Predicted Properties |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting the biological or chemical activity of new analogs based on their 3D structure. bohrium.com | Steric, electrostatic, and hydrophobic contributions to activity. |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to a biological target. nih.gov | Binding energy, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). |

| Density Functional Theory (DFT) | Calculating electronic structure, reactivity, and spectroscopic properties. marmara.edu.tr | HOMO-LUMO gap, electrostatic potential, IR and NMR spectra. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its interactions with its environment over time. | Conformational changes, binding stability, solvent effects. |

Expansion of Non-Biological Applications of Benzoxazole-Cyclohexanamine Derivatives

While benzoxazole derivatives are extensively studied for their biological activities, their unique photophysical and electronic properties also make them attractive candidates for various non-biological applications. Future research is expected to explore the potential of this compound and its analogs in materials science and catalysis.

The benzoxazole moiety is a well-known fluorophore, and its derivatives have been investigated as fluorescent probes and sensors. mdpi.comresearchgate.net The fluorescence properties are often sensitive to the local environment, making them suitable for detecting metal ions, pH changes, and other analytes. researchgate.netacs.org The introduction of the cyclohexanamine group could provide a binding site for specific analytes, leading to the development of novel chemosensors. mdpi.com Research in this area would involve synthesizing derivatives with different substituents on the benzoxazole and cyclohexanamine rings to tune their selectivity and sensitivity.

In the field of polymer chemistry, benzoxazole-containing monomers can be incorporated into polymer backbones to create high-performance materials with excellent thermal stability and mechanical properties. rsc.orgacs.org Polybenzoxazoles are known for their high heat resistance. acs.org The amine functionality on the cyclohexyl ring of this compound could be utilized for polymerization reactions, leading to novel polyamides or polyimides with embedded benzoxazole units. These materials could find applications in aerospace, electronics, and other demanding fields. rsc.org

Benzoxazole derivatives have also shown promise in organic electronics, including as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the benzoxazole ring can be beneficial for electron transport materials. The specific properties of this compound in this context would need to be investigated, but the potential for tuning its electronic properties through derivatization makes it an interesting candidate for further exploration.

Interdisciplinary Research Opportunities in Chemical Sciences

The multifaceted nature of this compound provides a platform for extensive interdisciplinary research, bridging organic synthesis, materials science, and analytical chemistry.

The development of novel benzoxazole-based ligands for catalysis is a promising area. The nitrogen atom in the benzoxazole ring and the amine group on the cyclohexyl ring can act as coordination sites for metal ions. nih.gov This could lead to the design of new catalysts for a variety of organic transformations. Interdisciplinary collaborations between synthetic chemists and catalysis experts would be crucial for designing and evaluating the catalytic activity of these new metal complexes.

The photophysical properties of benzoxazole derivatives also open up opportunities in the field of bioimaging. mdpi.com By conjugating these fluorescent molecules to biomolecules or nanoparticles, researchers could develop new probes for imaging biological processes at the cellular and subcellular levels. This would require collaboration between chemists, biologists, and imaging specialists.

Furthermore, the incorporation of benzoxazole-cyclohexanamine derivatives into supramolecular structures could lead to the development of new functional materials with applications in areas such as molecular recognition and controlled release. The ability of the amine group to form hydrogen bonds and the potential for π-π stacking of the benzoxazole rings could be exploited to create well-defined supramolecular assemblies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via cyclocondensation of cyclohexan-1-amine derivatives with o-aminophenol precursors under reflux conditions. Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (typically 80–120°C), and stoichiometric ratios of reactants. For example, refluxing with ethanol at 90°C for 12 hours achieved a 75% yield in analogous benzoxazole syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the amine-functionalized product.

Q. How should researchers characterize the molecular structure and purity of this compound?

- Answer : Key techniques include:

- NMR spectroscopy : and NMR to confirm the cyclohexylamine backbone and benzoxazole ring substitution patterns.

- X-ray crystallography : For unambiguous structural elucidation, particularly to resolve stereochemical ambiguities in the cyclohexane ring .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Answer : Begin with in vitro antimicrobial assays (e.g., agar diffusion against E. coli and S. aureus) and cytotoxicity testing (MTT assay on human cell lines like HEK293). For ecotoxicological profiling, Daphnia magna lethality tests are cost-effective and predictive of broader toxicity .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity or pharmacological potential of this compound?

- Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking against target proteins (e.g., kinases or antimicrobial targets) identifies potential binding affinities. For example, benzoxazole derivatives exhibit π-π stacking interactions with DNA topoisomerase II .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics if initial ELISA data is inconsistent). Assess confounding variables:

- Solubility : Use DLS to confirm compound aggregation in aqueous buffers.

- Metabolic stability : Perform liver microsome assays to rule out rapid degradation .

- Structural analogs : Compare with 4-fluoro or 5-chloro benzoxazole derivatives to isolate substituent effects .

Q. How can factorial design optimize reaction conditions for scaled synthesis?

- Answer : Apply a 2 factorial design to test variables: temperature (X1), solvent polarity (X2), catalyst loading (X3). For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| X1 | 80°C | 120°C |

| X2 | Ethanol | DMF |

| X3 | 0.5 mol% | 2.0 mol% |

| Response surface methodology (RSM) identifies interactions between factors, minimizing trials while maximizing yield . |

Q. What are the challenges in studying its coordination chemistry or metal complexation?

- Answer : The benzoxazole nitrogen and cyclohexylamine group can act as ligands, but steric hindrance from the cyclohexane ring may limit coordination. Use UV-Vis titration with metal salts (e.g., Cu, Zn) to determine binding constants. Single-crystal analysis of complexes often reveals distorted geometries, as seen in analogous [(1,3-benzoxazol-2-yl)amine]–Cu(II) structures .

Q. How to analyze its stability under varying pH or temperature conditions?

- Answer : Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC to quantify degradation products. For example, benzoxazole rings are prone to hydrolysis under strongly acidic/basic conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.